molecular formula C20H12O B196083 Benzo[a]pyrene-7,8-oxide CAS No. 36504-65-1

Benzo[a]pyrene-7,8-oxide

Cat. No. B196083
CAS RN: 36504-65-1
M. Wt: 268.3 g/mol
InChI Key: OLLMQFHYRYHKTD-UHFFFAOYSA-N
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Description

Benzo[a]pyrene-7,8-oxide is a metabolite of Benzo[a]pyrene (BaP), a polycyclic aromatic hydrocarbon (PAH). BaP is harmful because it forms carcinogenic and mutagenic metabolites, such as Benzo[a]pyrene-7,8-oxide, which intercalate into DNA, interfering with transcription .


Synthesis Analysis

Optically pure samples of (+)- and (–)-benzo [a]pyrene 7,8-oxide have been synthesized from the separated diastereoisomers of trans -8-bromo-7-menthyloxyacetoxy-7,8,9,10-tetrahydrobenzo [a]pyrene .


Molecular Structure Analysis

Benzo[a]pyrene-7,8-oxide has a molecular formula of C20H12O . The structure of the epoxide ring, the core of the reactivity, bears different properties at the level of wavefunction for each isomer .


Chemical Reactions Analysis

Benzo[a]pyrene-7,8-oxide undergoes various chemical reactions. For instance, it is metabolized by microsomal epoxide hydrolase at a rate 3- to 4-fold greater than the (+)-enantiomer . It also induces oxidative stress through the production of reactive oxygen species (ROS), disturbances of the activity of antioxidant enzymes, and the reduction of the level of non-enzymatic antioxidants .


Physical And Chemical Properties Analysis

Benzo[a]pyrene-7,8-oxide is a member of pyrenes with a molecular weight of 268.3 g/mol .

Scientific Research Applications

Enantiomeric Metabolism Studies

Benzo[a]pyrene-7,8-oxide exists in enantiomeric forms, which are metabolized at different rates by enzymes such as epoxide hydrolase. The (-)-enantiomer is metabolized 3- to 4-fold faster than the (+)-enantiomer . This differential metabolism is significant in understanding the compound’s role in carcinogenic processes, as it relates to the formation of more reactive and potentially more harmful metabolites .

Oxidative Stress Research

This compound is involved in the induction of oxidative stress in cells through the production of reactive oxygen species (ROS). Studies have shown that certain substances, like vitamin E and curcumin, can mitigate the oxidative stress induced by Benzo[a]pyrene-7,8-oxide . This research is crucial for developing protective therapies against toxic environmental exposures.

Tumorigenicity Assessment

Benzo[a]pyrene-7,8-oxide has been used in tumorigenicity studies to understand its effects on mouse skin and in newborn mice. The metabolic precursor of the more tumorigenic (-)-7,8-dihydrodiol, (+)-Benzo[a]pyrene 7,8-oxide, has been found to be significantly more tumorigenic than the (-)-enantiomer . This highlights its potential as a model compound for cancer research.

Environmental Monitoring

The compound serves as an indicator for the determination of polycyclic aromatic hydrocarbons (PAHs) group, making it an essential tool in environmental monitoring. It helps in the evaluation of air quality and the assessment of environmental contamination by PAHs .

Risk Assessment Marker

Benzo[a]pyrene-7,8-oxide is recognized as one of the most carcinogenic PAHs and is often used as an exposure label for risk assessments. Its high boiling point and structure with five fused aromatic rings make it a significant marker in studies related to carcinogenic risk assessment .

Chemical Oxidation Treatment Studies

Research into the degradation ability of Benzo[a]pyrene-7,8-oxide is vital for understanding treatment methods for PAH pollutants. The main treatment methods include physical and chemical oxidation, and studying this compound’s degradation can lead to improved techniques for managing PAH contamination .

Mechanism of Action

Target of Action

Benzo[a]pyrene-7,8-oxide primarily targets DNA and cytochrome P450 enzymes . The compound interacts with DNA, leading to the formation of DNA adducts . It also interacts with cytochrome P450 enzymes, which play a crucial role in its metabolic activation .

Mode of Action

The compound is metabolized by cytochrome P450 enzymes to form a variety of products, including Benzo[a]pyrene 7,8-oxide . This metabolite can intercalate into DNA, interfering with transcription . The metabolite is also capable of inducing oxidative stress in cells .

Biochemical Pathways

Benzo[a]pyrene-7,8-oxide is involved in several biochemical pathways. It is converted to optically active 9,10-epoxides of(-)trans-7,8-diol by three enzymatic steps: (i) stereospecific oxygenation at the 7,8 double bond of benzo[a]pyrene by the mixed-function oxidases to essentially a single enantiomer of 7,8-epoxide, (ii) hydration of the 7,8-epoxide by epoxide hydratase to an optically pure (-)trans-7,8-diol, and (iii) stereoselective oxygenation by the mixed-function oxidases at the 9,10 double bond of the (-) trans-7,8-diol .

Pharmacokinetics

It is known that the compound can undergo metabolic activation in the body, leading to the formation of more reactive metabolites . These metabolites can then interact with various targets in the body, leading to a range of effects.

Result of Action

The primary result of the action of Benzo[a]pyrene-7,8-oxide is the induction of oxidative stress in cells . This can lead to disturbances in the activity of antioxidant enzymes, reduction of the level of non-enzymatic antioxidants, and changes in cytokine production . The compound is also known to have mutagenic and carcinogenic effects .

Action Environment

The action of Benzo[a]pyrene-7,8-oxide can be influenced by various environmental factors. For instance, the compound is primarily formed by burning of fossil fuels, wood, and other organic materials . Therefore, exposure to these sources can increase the levels of the compound in the environment and subsequently in the body. Additionally, certain substances, such as vitamin E, curcumin, quercetin, catechin, and others, can lower the oxidative stress induced by Benzo[a]pyrene-7,8-oxide .

Safety and Hazards

Benzo[a]pyrene-7,8-oxide is harmful because it forms carcinogenic and mutagenic metabolites which intercalate into DNA, interfering with transcription . It is considered a pollutant and a carcinogen .

Future Directions

Research on Benzo[a]pyrene-7,8-oxide is ongoing, with studies investigating its oxidative properties, protective activities of selected chemicals against its activity, and its potential role in neurotoxicity . Future research could focus on the role of Benzo[a]pyrene-7,8-oxide in inducing ferroptosis in neuroblastoma cells through redox imbalance .

properties

IUPAC Name

6-oxahexacyclo[11.6.2.02,8.05,7.010,20.017,21]henicosa-1(20),2(8),3,9,11,13(21),14,16,18-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O/c1-2-11-4-5-13-10-16-14(8-9-17-20(16)21-17)15-7-6-12(3-1)18(11)19(13)15/h1-10,17,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLMQFHYRYHKTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC6C5O6)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80957806
Record name 6b,7a-Dihydrobenzo[1,12]tetrapheno[8,9-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[a]pyrene-7,8-oxide

CAS RN

36504-65-1
Record name 6b,7a-Dihydrobenzo[10,11]chryseno[1,2-b]oxirene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36504-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(a)pyrene 7,8-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036504651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6b,7a-Dihydrobenzo[1,12]tetrapheno[8,9-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Benzo(a)pyrene 7,8-oxide in the context of Benzo(a)pyrene carcinogenicity?

A1: Benzo(a)pyrene 7,8-oxide is a key intermediate metabolite in the metabolic activation pathway of Benzo(a)pyrene, a potent carcinogen found in sources like cigarette smoke and industrial byproducts. While Benzo(a)pyrene itself is not directly carcinogenic, its metabolic conversion leads to the formation of reactive metabolites like diol epoxides, which are responsible for its carcinogenic effects. Benzo(a)pyrene 7,8-oxide acts as a precursor to these more reactive species [, ].

Q2: How does Benzo(a)pyrene 7,8-oxide contribute to the formation of mutagenic metabolites?

A2: Research has shown that Benzo(a)pyrene 7,8-oxide is further metabolized by enzymes like microsomal monooxygenases to form highly mutagenic 7,8-diol-9,10-epoxides. These diol epoxides are highly reactive and can bind to DNA, leading to mutations that initiate the process of carcinogenesis [].

Q3: Are all phenolic derivatives of Benzo(a)pyrene carcinogenic?

A3: No, carcinogenicity varies significantly among Benzo(a)pyrene's phenolic derivatives. Studies have shown that while 2-hydroxybenzo(a)pyrene exhibits strong carcinogenic activity, other isomers like 4-, 5-, 6-, 7-, 8-, 9-, and 10-hydroxybenzo(a)pyrene do not show carcinogenic potential in mouse skin models [, ].

Q4: How does the stereochemistry of Benzo(a)pyrene 7,8-oxide influence its biological activity?

A4: Research has successfully synthesized and characterized both (+) and (-) enantiomers of Benzo(a)pyrene 7,8-oxide [, , ]. These enantiomers display different metabolic profiles and potentially varying carcinogenic potencies. Further research is needed to fully elucidate the impact of stereochemistry on the biological activity of Benzo(a)pyrene 7,8-oxide [].

Q5: How does the structure of Benzo(a)pyrene 7,8-oxide influence its carcinogenicity compared to other Benzo(a)pyrene derivatives?

A6: The presence and position of the epoxide group are crucial for the carcinogenic potential of Benzo(a)pyrene derivatives. For example, studies comparing the carcinogenicity of various Benzo(a)pyrene oxides revealed that Benzo(a)pyrene 7,8-oxide exhibited moderate carcinogenicity, while Benzo(a)pyrene 4,5-oxide showed weak carcinogenicity, and Benzo(a)pyrene 9,10-oxide was inactive []. This difference in activity highlights the importance of the 7,8-epoxide in the metabolic activation pathway leading to the formation of carcinogenic diol epoxides.

Q6: What is the role of glutathione S-transferases in the detoxification of Benzo(a)pyrene metabolites?

A7: Glutathione S-transferases (GSTs) play a crucial role in detoxifying reactive metabolites, including those derived from Benzo(a)pyrene. In mouse lung tissue, specific GST isoenzymes, particularly GST II and III, exhibit selective binding to Benzo(a)pyrene metabolites, suggesting their role in protecting the lungs from the damaging effects of these compounds. Interestingly, these specific GST isoenzymes are preferentially induced by dietary antioxidants like t-butylated hydroxyanisole (BHA), potentially explaining BHA's protective effect against Benzo(a)pyrene-induced lung cancer in mice [].

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